molecular formula C18H20N6O2 B2593107 N-(4-methylphenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251695-03-0

N-(4-methylphenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2593107
CAS No.: 1251695-03-0
M. Wt: 352.398
InChI Key: NBTZCIQTVCZDKX-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a triazolopyrazine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazolopyrazine core through cyclization reactions, followed by the introduction of the pyrrolidinyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aromatic ring and other functional groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Biology: Its biological activity has been explored for potential therapeutic uses, including as an antimicrobial or anticancer agent.

    Medicine: The compound’s pharmacological properties are being investigated for the development of new drugs targeting specific diseases.

    Industry: It may find applications in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrazine derivatives, which share the core structure but differ in the substituents attached to the ring system. Examples include:

  • N-(4-methylphenyl)-2-[3-oxo-8-(morpholin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
  • N-(4-methylphenyl)-2-[3-oxo-8-(piperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Uniqueness

N-(4-methylphenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidinyl group, in particular, may enhance its binding affinity to certain biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-13-4-6-14(7-5-13)20-15(25)12-24-18(26)23-11-8-19-16(17(23)21-24)22-9-2-3-10-22/h4-8,11H,2-3,9-10,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTZCIQTVCZDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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